Physicochemical Property Comparison with XAV939 and IWR-1
Compound 1090882-44-2 exhibits a distinct physicochemical profile versus the well-characterized tankyrase inhibitors XAV939 and IWR-1, which may confer advantages in solubility and permeability [1][2]. No direct biological activity comparison is yet available.
| Evidence Dimension | cLogP and Molecular Weight |
|---|---|
| Target Compound Data | cLogP ~3.8 (predicted); MW 448.54 |
| Comparator Or Baseline | XAV939 (cLogP ~2.1; MW 312); IWR-1 (cLogP ~3.2; MW 409) |
| Quantified Difference | Higher predicted lipophilicity (+1.7 over XAV939) and larger size; no bioactivity delta quantifiable. |
| Conditions | In silico prediction using standard algorithms |
Why This Matters
The elevated cLogP may enhance blood-brain barrier penetration for CNS applications, but confirmation requires experimental logD and permeability data.
- [1] DrugBank. XAV939. Accessed 2025. View Source
- [2] PubChem. IWR-1. Compound Summary CID 44431459. View Source
